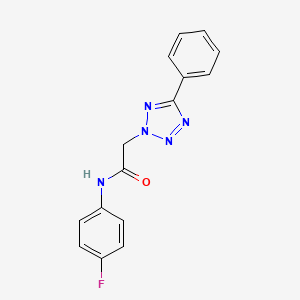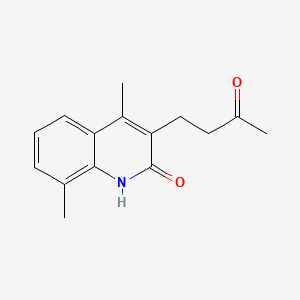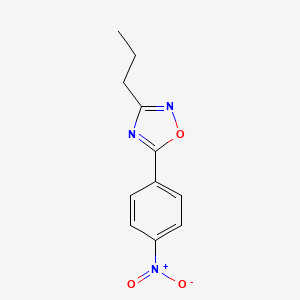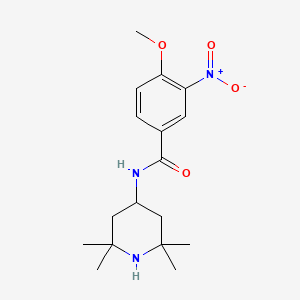
N-(4-bromophenyl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-cyclohexylpropanamide, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCP belongs to the class of compounds known as amides and is synthesized using a specific method.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-3-cyclohexylpropanamide is not fully understood. However, it has been suggested that this compound acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and immune function. This compound has been found to interact with CB2 receptors, which are mainly expressed in immune cells and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have neuroprotective effects and can protect against neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been found to have antitumor effects and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-3-cyclohexylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. Moreover, this compound has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, this compound has some limitations for lab experiments. It is not very soluble in water and may require the use of organic solvents for its preparation. Moreover, the exact mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-3-cyclohexylpropanamide. First, further studies are needed to elucidate the exact mechanism of action of this compound and its interaction with the endocannabinoid system. Moreover, more studies are needed to explore the potential therapeutic applications of this compound in various fields, including pain management, neuroprotection, and cancer treatment. Furthermore, the development of new synthetic methods for this compound and its analogs may lead to the discovery of new compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-cyclohexylpropanamide involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-cyclohexylpropanamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Moreover, this compound has been found to have antitumor properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXHNOTCDACIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)



![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)


